![molecular formula C11H15NO3 B174775 N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide CAS No. 144828-84-2](/img/structure/B174775.png)
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide
Overview
Description
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide, commonly referred to as MMPMA, is an organic compound used in scientific research. It is a colorless, crystalline solid with a molecular weight of 222.29 g/mol and a melting point of approximately 150°C. MMPMA is a versatile compound with a wide range of applications in scientific research, including its use as a synthetic intermediate and as a biochemical research tool.
Scientific Research Applications
Solvent Manipulation in Crystallography
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide (NMA) has been utilized in crystallography studies. Sayed et al. (2015) demonstrated the use of NMA in forming crystal structures with a xanthenol host, highlighting its role in manipulating solvent compositions for crystal formation. This research provides insights into the structural variations achievable with NMA in crystallography (Sayed, Jacobs, & Taljaard, 2015).
Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality
NMA has been employed in the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide, a significant structural unit in organic chemistry. Manjunath, Sane, and Aidhen (2006) developed a new reagent for this synthesis, demonstrating NMA's role in producing valuable chemical functionalities (Manjunath, Sane, & Aidhen, 2006).
Antitumor Properties
In the field of medicinal chemistry, Dong et al. (2010) explored the antitumor properties of NMA analogs. They found that certain NMA derivatives exhibited significant cell growth inhibitory activity, suggesting potential applications in cancer therapy (Dong, Nakagawa-Goto, Lai, Morris-Natschke, Bastow, & Lee, 2010).
Antifungal Bioactivity
NMA derivatives have also been synthesized for antifungal applications. Li and Yang (2009) synthesized N-methylacetamide derivatives and tested them against various pathogenic fungi, demonstrating significant antifungal activities (Li & Yang, 2009).
Imaging in Nuclear Medicine
Gao, Wang, and Zheng (2016) used NMA derivatives in the synthesis of potential PET tracers for imaging specific enzymes. This highlights NMA's application in the development of diagnostic tools in nuclear medicine (Gao, Wang, & Zheng, 2016).
Anticonvulsant Activity
Camerman et al. (2005) investigated NMA derivatives for their anticonvulsant properties, suggesting the potential of these compounds in treating epilepsy and related disorders (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Physical Chemistry Applications
Victor and Hazra (2002) studied the binary mixtures of N-methylacetamide with other solvents, analyzing their densities, viscosities, and ultrasonic velocities. This research sheds light on the physicochemical properties of NMA mixtures (Victor & Hazra, 2002).
Metabolism Studies
Coleman, Linderman, Hodgson, and Rose (2000) examined the metabolism of chloroacetamide herbicides, including NMA derivatives, highlighting NMA's role in environmental and health studies related to herbicide metabolism (Coleman, Linderman, Hodgson, & Rose, 2000).
properties
IUPAC Name |
N-methoxy-2-(3-methoxyphenyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(15-3)11(13)8-9-5-4-6-10(7-9)14-2/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWPHCXDQXYLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565378 | |
Record name | N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide | |
CAS RN |
144828-84-2 | |
Record name | N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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